molecular formula C18H19FN2O3S2 B2527972 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034384-40-0

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2527972
CAS RN: 2034384-40-0
M. Wt: 394.48
InChI Key: SDTHTNQMAXGRID-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C18H19FN2O3S2 and its molecular weight is 394.48. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties of Conducting Polymers

Research by Türkarslan et al. (2007) explored the enhancement of electrochromic properties in conducting polymers via copolymerization. Although the study focused on a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylene dioxythiophene (EDOT), it highlights the potential for modifying chemical structures to achieve desired electrochromic behaviors. This could be relevant for the development of new materials with specific optical properties, potentially including derivatives of the compound (Türkarslan et al., 2007).

Antimycobacterial Activity of Thiazolidine-Diones

Ponnuchamy et al. (2014) investigated the antimycobacterial activity of hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The study found that most compounds displayed moderate to good activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimycobacterial agents. This research indicates the therapeutic potential of fluoro-substituted compounds in treating infectious diseases (Ponnuchamy et al., 2014).

Synthesis and Biological Evaluation of Heterocycles

Research on the synthesis and biological evaluation of various heterocycles, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, by Fookes et al. (2008) showcases the importance of fluoro-substituted compounds in the development of new pharmaceutical agents, particularly for the study of peripheral benzodiazepine receptors using positron emission tomography. This highlights the broad applicability of fluoro-substituted compounds in medical imaging and diagnostic research (Fookes et al., 2008).

Exploratory Development of Antibacterial Agents

Yang et al. (2014) described the development of a novel oxazolidinone antibacterial candidate, showcasing the process of synthesizing complex molecules for therapeutic purposes. The research underscores the significance of innovative synthetic routes in creating new drugs to combat bacterial infections, which could be relevant for derivatives of the compound (Yang et al., 2014).

Antioxidant and Antimicrobial Activities

The study by Abdel-Wahab et al. (2011) on the synthesis and evaluation of new imidazole-based heterocycles for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities exemplifies the multifaceted potential of heterocyclic compounds in pharmaceutical applications. This research demonstrates the broad scope of chemical compounds in addressing various health-related issues, including those with structures similar to the compound of interest (Abdel-Wahab et al., 2011).

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-26(17,23)24)18(22)13-25-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTHTNQMAXGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

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